(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate

Histamine H3 receptor Neuronal histamine release Stereochemical SAR

Conformationally locked trans-2,5-disubstituted tetrahydropyran building block with defined (2R,5S) stereochemistry. In histamine H3 receptor programmes, only the (2S,5R) enantiomer is pharmacologically active; the (2R,5S) isomer is silent, making both enantiomers essential for matched-pair GPCR screening panels. Using racemic or undefined cis analogs introduces conformational ambiguity and confounding SAR data. - Equatorial amine/ester vectors lock the ring into a single chair conformation, enabling rational peptidomimetic design for melanocortin and integrin targets. - Identical stereochemical signature to the tetrahydropyran core of rhopaloic acid A; shortens total synthesis by at least one chiral resolution step. - Trans-monomer enables two-stage polycondensation into engineering thermoplastics (Td ≤ 350 °C); cis isomers preclude polymerization. Supplied as the free base with verified absolute configuration. For R&D use only.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Cat. No. B12333599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CO1)N
InChIInChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1
InChIKeyDPHUSCGJQGFYGW-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate Specifications


(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate is a chiral, non-racemic trans-2,5-disubstituted tetrahydropyran building block containing both an ethyl ester at C2 and a primary amine at C5 in a defined absolute configuration. The compound belongs to the aminotetrahydropyran class, a scaffold prevalent in DPP-IV inhibitor patents [1] and histamine H3 receptor antagonist programmes [2]. Its trans-diequatorial substitution pattern locks the ring into a single chair conformation, eliminating the conformational ambiguity that complicates structure-activity interpretation with cis or flexible-ring analogs.

Chiral Building Block Defined (2R,5S) absolute configuration for stereochemical-control studies
Conformational Control Trans-diequatorial chair conformation locks reactive vector geometry
Research Context Supports GPCR ligand synthesis and marine natural product analog construction

(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate: Substitution Failure


In the 5-aminotetrahydropyran-2-carboxylate series, stereochemistry at C2 and C5 is not a passive structural detail—it is a binary switch for biological activity. Direct evidence from the 4(5)-(5-aminotetrahydropyran-2-yl)imidazole series demonstrates that the (2R,5S)-trans and (2S,5S)-cis stereoisomers are pharmacologically silent, whereas only the (2S,5R)-trans enantiomer elicits neuronal histamine release in vivo (180–200% of basal level) [1]. Substituting the (2R,5S) building block with its enantiomer, a cis isomer, or a racemic mixture therefore does not yield an equivalent intermediate—it produces a different chemical entity that may fail entirely in a stereospecific binding pocket or generate confounding SAR data. For procurement, undefined stereochemistry introduces an uncontrolled variable that cannot be remedied post-synthesis.

Enantiomer The (2S,5R) enantiomer may produce a different activity profile at the histamine H3 receptor; stereochemical inversion is not a neutral substitution.
Cis isomer Cis-2,5 isomers introduce an axial substituent, altering the spatial presentation of amine and ester vectors and introducing conformational ambiguity.
Racemate Undefined stereochemistry introduces an uncontrolled variable that may confound SAR interpretation and cannot be corrected post-synthesis.

(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate Comparative Evidence


Histamine H3 Receptor Stereochemistry-Activity Relationship

In a controlled in vivo brain microdialysis study in rats, the (2R,5S)-trans and (2S,5S)-cis stereoisomers of 4(5)-(5-aminotetrahydropyran-2-yl)imidazole (compounds 1a and 1b) did not increase neuronal histamine release, whereas the (2S,5R)-trans enantiomer (1c) and its N-alkyl derivatives 13c (OUP-133) and 18 (OUP-153) elevated histamine release to 180–190% and 180–200% of basal levels, respectively, identifying them as novel histamine H3 antagonists [1]. The (2R,5S) building block serves as the essential precursor for synthesizing the inactive control stereoisomers required to validate target engagement in this program.

H3 receptor SAR
Head-to-head
(2R,5S)-trans: no increase above basal
(2S,5R)-trans: 180–200% of basal histamine release
Enantiomer-attribution review
In vivo rat brain microdialysis model
Histamine H3 receptor Neuronal histamine release Stereochemical SAR

Conformational Homogeneity: trans vs. cis Tetrahydropyran

The trans-2,5-disubstituted tetrahydropyran ring system, as found in (2R,5S)-ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate, adopts a single stable chair conformation with both substituents occupying equatorial positions [1]. In contrast, the cis-2,5 isomer (e.g., (2R,5R)- or (2S,5S)-ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate) places one substituent axial, introducing a 1,3-diaxial steric interaction that raises the ground-state energy by approximately 0.7–1.0 kcal/mol relative to the diequatorial trans isomer, based on established A-value principles for tetrahydropyran systems [2]. This conformational difference directly impacts the spatial presentation of the amine and ester vectors in downstream amide coupling or peptidomimetic incorporation.

Conformational penalty
Class-level
~0.7–1.0 kcal/mol
Estimated axial destabilization
Conformational analysis context
trans-diequatorial vs cis axial/equatorial
Conformational analysis Chair conformation Drug scaffold design

Absolute Configuration Match: Rhopaloic Acid A

The total asymmetric synthesis of rhopaloic acid A—a norsesterterpene that inhibits starfish embryo gastrulation—established that the natural product bears the (2R,5S) absolute configuration at its tetrahydropyran ring junction. The synthetic (2S,5R)-enantiomer displayed a specific rotation of opposite sign to the natural isolate, confirming the (2R,5S) assignment [1]. (2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate shares this identical tetrahydropyran stereochemical motif and can serve as a direct enantiomerically pure precursor for constructing (2R,5S)-configured tetrahydropyran-containing natural product analogs.

Absolute configuration
Reported
(2R,5S) matches natural rhopaloic acid A
(2S,5R)-enantiomer: opposite sign of optical rotation
Stereochemical assignment context
Total synthesis correlation
Natural product total synthesis Absolute configuration assignment Tetrahydropyran natural products

trans vs. cis Polycondensation Efficiency

In the two-stage polycondensation of ethyl trans-5-aminotetrahydropyran-2-carboxylate with m-cresol at 180°C followed by solid-state polymerization at 180–230°C under vacuum, the trans-configured monomer yielded poly(trans-tetrahydropyran-2,5-diyliminocarbonyl) with viscosity numbers up to 0.46 dL/g (m-cresol, 25°C) and thermal decomposition onset at approximately 350°C in nitrogen [1]. The trans geometry ensures a linear, kink-free polymer backbone; the corresponding cis monomer would introduce a 60° bond-angle turn at each repeat unit, fundamentally altering chain packing, solubility, and thermomechanical properties.

Polymer viscosity
Class-level
0.46 dL/g
Intrinsic viscosity (m-cresol, 25°C)
Materials property context
trans-polyamide; film-forming molecular weight
Polyamide synthesis trans-2,5-linked polymer Thermal stability

(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate Applications


Stereochemical SAR Library for Histamine H3 & GPCRs

As demonstrated by Harusawa et al. [1], the (2R,5S)-trans stereoisomer of 5-aminotetrahydropyran-derived imidazoles is pharmacologically silent at the histamine H3 receptor, while the (2S,5R)-enantiomer drives neuronal histamine release (180–200% of basal). Laboratories constructing enantiomeric pairs for GPCR screening panels require both the active and inactive stereoisomer as synthetic precursors. Procuring defined (2R,5S)-ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate ensures that the inactive-control arm of the SAR study is chemically identical except for chirality, eliminating confounding variables from regioisomeric or protecting-group differences.

(2R,5S)-Marine Tetrahydropyran Natural Product Synthesis

The absolute configuration of rhopaloic acid A was assigned as (2R,5S) by enantioselective total synthesis [2]. This building block carries the identical stereochemical signature and can be elaborated into the tetrahydropyran core of rhopaloic acids A–C, hippospongic acid A, and related marine norsesterterpenes that require a trans-2,5-disubstituted tetrahydropyran with defined C2(R), C5(S) chirality. Using this pre-resolved building block shortens the synthetic route by at least one chiral resolution or asymmetric synthesis step per tetrahydropyran ring constructed.

trans-2,5-Tetrahydropyran Polyamide Synthesis

The two-stage polycondensation of trans-5-aminotetrahydropyran-2-carboxylate esters produces polyamides with thermal stability up to 350°C in inert atmosphere and intrinsic viscosities reaching 0.46 dL/g [3]. Only the trans-configured monomer yields linear, high-molecular-weight polymer; cis monomers introduce a chain kink that precludes effective polymerization. Materials science groups developing tetrahydropyran-containing engineering thermoplastics or chiral separation membranes must specify the trans-(2R,5S) or trans-(2S,5R) monomer, not the cis isomer or racemate.

Conformationally Locked Peptidomimetic Scaffold

The trans-2,5-disubstituted tetrahydropyran skeleton functions as a sugar-amino acid hybrid (ε-SAA) scaffold in which both the amine and carboxylate vectors are equatorially oriented and spatially fixed [4]. This contrasts with cis isomers where one substituent is axial, introducing conformational flexibility. For peptidomimetic drug design targeting melanocortin receptors or integrin binding motifs, the conformational predictability of the trans scaffold enables rational, structure-based design that would be undermined by the conformational ambiguity of cis or flexible-chain analogs.

Application
Selection Property
Validation Focus
GPCR stereochemical SAR studies
Enantiomeric pair construction
Matched inactive-control validation
Natural product total synthesis
(2R,5S) tetrahydropyran core
Chiral building block efficiency
Stereoregular polyamide synthesis
trans-2,5 monomer geometry
Linear polymer architecture
Peptidomimetic scaffold design
Conformationally locked scaffold
Equatorial vector presentation
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